GSK467
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Overview
Description
Mechanism of Action
Target of Action
GSK467, also known as 2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one, is a cell penetrant and selective inhibitor of KDM5B (JARID1B or PLU1) . KDM5B is a histone demethylase that plays a crucial role in regulating gene expression. It is involved in various biological processes, including cell proliferation and stem cell self-renewal and differentiation .
Mode of Action
This compound interacts with KDM5B by binding to its active site. It has a Ki value of 10 nM, indicating a high affinity for KDM5B . This compound shows an apparent 180-fold selectivity for KDM4C and no measurable inhibitory effects toward KDM6 or other Jumonji family members . This selective inhibition of KDM5B alters the methylation status of histones, thereby affecting gene expression.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone methylation pathway. By inhibiting KDM5B, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4). This leads to an increase in the levels of tri-methylated H3K4 (H3K4me3), a mark associated with active transcription . The downstream effects of this alteration in histone methylation include changes in gene expression patterns, which can influence various cellular processes.
Pharmacokinetics
It is noted that this compound is a cell-penetrant compound , suggesting that it can cross cell membranes to reach its target
Result of Action
The inhibition of KDM5B by this compound leads to changes in gene expression, primarily due to the increased levels of H3K4me3. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, in multiple myeloma cells, this compound has been shown to have an antiproliferative effect .
Biochemical Analysis
Biochemical Properties
GSK467 interacts with the enzyme KDM5B, inhibiting its function . The Ki value, a measure of the binding affinity of the compound for the enzyme, is 10 nM, indicating a strong interaction . This interaction is highly selective, with this compound showing 180-fold selectivity for KDM4C and no measurable inhibitory effects toward KDM6 or other members of the Jumonji family .
Cellular Effects
In cellular studies, this compound has been shown to have an antiproliferative effect on human multiple myeloma tumor cells This suggests that this compound may influence cell function by inhibiting cell proliferation
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the KDM5B enzyme, inhibiting its function This inhibition likely leads to changes in gene expression, as KDM5B is involved in the demethylation of histones, a process that regulates gene expression
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it has been shown to inhibit the proliferation and growth of HCC tumor cells in female BALB/c nude mice .
Preparation Methods
The synthesis of GSK467 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure optimal yield and purity . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scale-up considerations for commercial viability.
Chemical Reactions Analysis
GSK467 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
GSK467 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of KDM5B in various biochemical pathways . In biology, this compound has been shown to inhibit the proliferation of multiple myeloma tumor cells and hepatocellular carcinoma cells by targeting KDM5B . In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly for cancers that overexpress KDM5B . Additionally, this compound has applications in the study of epigenetic regulation and histone modification .
Comparison with Similar Compounds
GSK467 is unique in its high selectivity for KDM5B compared to other histone demethylases. Similar compounds include GSK-J1, a KDM6 inhibitor, and KDM5-C70, a selective inhibitor of KDM5B with antiproliferative effects in myeloma cells . While GSK-J1 shows less inhibitory activity toward KDM5B, KDM5-C70 displays significant selectivity between KDM5B and KDM6B . Other similar compounds include DZNep and penciclovir, which also target the α-ketoglutarate binding pocket but with different binding modes and selectivity profiles .
Properties
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRLXUTLYBVHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does GSK467 interact with its target protein, JARID1B?
A1: While the provided abstracts don't explicitly detail the interaction mechanism, the research article titled "Crystal structure of human JARID1B in complex with this compound" [] strongly suggests that this compound directly binds to the JARID1B protein. JARID1B is a histone demethylase, a type of enzyme that removes methyl groups from histones, thereby influencing gene expression. The determination of the crystal structure of the complex implies that this compound likely occupies the enzyme's active site, potentially inhibiting its activity. Further analysis of the crystal structure would be needed to understand the specific interactions between this compound and the amino acid residues of JARID1B.
Q2: What is the significance of studying this compound in the context of histone demethylase inhibitors?
A2: The research article "Structural analysis of human KDM5B guides histone demethylase inhibitor development" [] highlights the importance of structural information for developing inhibitors targeting histone demethylases like KDM5B. While this article doesn't directly discuss this compound, it underscores the relevance of understanding the binding modes of inhibitors to these enzymes. This compound, by binding to JARID1B, another histone demethylase, could serve as a starting point for developing more potent and selective inhibitors of this enzyme family. The structural insights gained from studying this compound in complex with JARID1B can be extrapolated to guide the development of novel therapeutic agents targeting histone demethylases for various diseases, including cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.